[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-acetic acid family, characterized by a thiazolidinone core conjugated with a 4-chlorophenyl-substituted furan moiety. Its synthesis involves condensation reactions between 5-(4-chlorophenyl)furan-2-carbaldehyde and thiazolidinone precursors, as detailed in studies by Chandrappa et al. (2009) . The compound exhibits potent cytotoxicity against human leukemia cells (IC₅₀ values in the micromolar range) by inducing apoptosis and inhibiting tumor angiogenesis . Its E-configuration at the C5 position is critical for bioactivity, as stereoisomerism significantly impacts molecular interactions with cellular targets like PPARγ and VEGF receptors .
Properties
Molecular Formula |
C16H10ClNO4S2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H10ClNO4S2/c17-10-3-1-9(2-4-10)12-6-5-11(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7+ |
InChI Key |
VCALAHVGQVBMSG-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinone Ring Formation
The thiazolidinone scaffold is typically constructed via cyclocondensation reactions between thioglycolic acid and imine intermediates. For the target compound, the imine precursor is derived from 5-(4-chlorophenyl)furan-2-carbaldehyde and a primary amine. In a representative procedure, equimolar quantities of the aldehyde and cysteamine hydrochloride undergo Schiff base formation in ethanol under reflux, followed by cyclization with thioglycolic acid in the presence of anhydrous ZnCl₂. The reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular esterification to form the five-membered ring.
Reaction Conditions :
Functionalization of the Furan-Chlorophenyl Moiety
The furan ring substituted with a 4-chlorophenyl group is synthesized separately through Ullmann coupling or Friedel-Crafts acylation. For instance, 2-furoyl chloride reacts with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) to yield 5-(4-chlorophenyl)furan-2-carbaldehyde, which is subsequently purified via column chromatography (hexane/ethyl acetate, 3:1). This aldehyde serves as the electrophilic partner in the Knoevenagel condensation critical for introducing the methylidene group at the 5-position of the thiazolidinone.
Knoevenagel Condensation for Methylidene Group Introduction
The (5E)-methylidene configuration is established through a Knoevenagel reaction between the thiazolidinone intermediate and 5-(4-chlorophenyl)furan-2-carbaldehyde. Piperidine (10 mol%) in glacial acetic acid catalyzes the dehydration, favoring the thermodynamically stable E-isomer. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency, achieving 89% yield compared to 72% under conventional reflux.
Optimization Data :
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time (h) | 6–8 | 0.5 |
| Yield (%) | 72 | 89 |
| Purity (HPLC, %) | 95 | 98 |
Acetic Acid Side Chain Incorporation
The acetic acid moiety is introduced via nucleophilic substitution at the 3-position of the thiazolidinone. Methyl bromoacetate reacts with the thiazolidinone intermediate in DMF containing K₂CO₃, followed by saponification with NaOH in methanol/water (1:1) to yield the free acid. Alternative methods employ direct coupling using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), though this approach risks racemization.
Critical Factors :
-
Base : K₂CO₃ or triethylamine (TEA)
-
Temperature : 0–25°C (to minimize side reactions)
-
Purification : Recrystallization from methanol/water (yield: 70–78%)
Stereochemical Control and Characterization
The E-configuration of the methylidene group is confirmed via NOESY NMR, which shows no coupling between the furan proton (δ 7.3 ppm) and the thiazolidinone H-4 proton (δ 6.8 ppm). X-ray crystallography further validates the planar geometry of the conjugated system, with bond lengths of 1.34 Å (C=C) and 1.42 Å (C–S).
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.6 (d, J = 8.4 Hz, 2H, Ar–H), 7.4 (d, J = 8.4 Hz, 2H, Ar–H), 6.9 (s, 1H, furan H-3), 6.7 (s, 1H, H-4), 4.2 (s, 2H, CH₂COO).
Alternative Synthetic Routes
Ring Contraction of 1,4-Thiazepines
A novel approach involves ceric ammonium nitrate (CAN)-mediated oxidation of 1,4-thiazepine derivatives in methanol, inducing ring contraction to form the thiazolidine acetic acid framework. This one-pot method achieves 68% yield but requires stringent control of oxidant stoichiometry to prevent overoxidation.
Solid-Phase Synthesis
Immobilization of the thiazolidinone precursor on Wang resin enables iterative coupling-deprotection cycles, facilitating high-throughput production (purity >95%, yield 80%). However, scalability is limited by resin loading capacity.
Industrial-Scale Considerations
For kilogram-scale synthesis, continuous flow reactors outperform batch processes by reducing reaction times (2 h vs. 8 h) and improving consistency (RSD <2%). Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of [(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibit significant cytotoxic effects against various cancer cell lines. A study published in PubMed highlighted that compounds derived from this framework displayed moderate to strong antiproliferative activity in human leukemia cells . The mechanism involves the induction of apoptosis, which is influenced by the electronic properties of substituents on the thiazolidinone structure.
Table 2: Summary of Biological Studies
| Study Reference | Cell Line | Activity Level | Mechanism |
|---|---|---|---|
| PubMed | Human leukemia cells | Moderate to strong | Induction of apoptosis |
Antimicrobial Activity
Other studies have suggested that similar thiazolidinone compounds possess antimicrobial properties. The presence of the thiazolidinone core is crucial for enhancing activity against bacterial strains, making it a candidate for further development as an antimicrobial agent.
Potential Therapeutic Applications
Given its biological activities, [(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid holds promise for various therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific cell lines.
- Antimicrobial Agent : Potential use in treating infections caused by resistant bacteria.
- Anti-inflammatory Applications : Preliminary studies indicate possible anti-inflammatory effects that warrant further investigation.
Mechanism of Action
The mechanism of action of [(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Physicochemical Properties
Key structural variations among analogs include modifications to the aryl group, heterocyclic substituents, and side-chain functionalization. These changes influence melting points, lipophilicity, and bioactivity:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group enhances anticancer activity compared to bromophenyl or unsubstituted analogs, likely due to improved electrophilicity and target binding .
- Side-Chain Modifications: Acetic acid derivatives (e.g., the parent compound) show superior solubility (logP ~3.8) compared to butanoic acid or benzyloxy-substituted analogs (logP >4.5), impacting bioavailability .
- Thermal Stability : Higher melting points (e.g., 287–289°C for compound 5e) correlate with crystalline stability, advantageous for formulation .
Anticancer Activity:
- The parent compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization in leukemia cells .
- Analog 5e (4-isopropylphenyl) shows moderate activity against breast cancer (IC₅₀ = 18.3 µM) but lower potency than the parent compound, suggesting the 4-chlorophenyl group is optimal for cytotoxicity .
- Bromophenyl analogs (e.g., ) exhibit reduced activity, highlighting the importance of chlorine’s electronegativity .
Antifungal Activity:
Pharmacokinetic and Industrial Considerations
- Lipophilicity : The parent compound’s logP (3.8) aligns with optimal drug-likeness criteria (logP 2–5), whereas bulkier analogs (e.g., compound 5g, logP = 5.1) may suffer from poor absorption .
- Thermal Stability : Chromophore-conjugated biopolymers () enhance the parent compound’s stability, suggesting utility in sustained-release formulations .
Biological Activity
The compound [(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Molecular Formula: C16H12ClNO5S
Molecular Weight: 429.92 g/mol
IUPAC Name: 2-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
CAS Number: 372508-48-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate furan and thiazolidinone moieties. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. For example, the introduction of the chlorophenyl group is a critical step that influences the compound's biological activity.
Biological Activity Overview
The biological activities of [(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid have been explored in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of this compound exhibit moderate to strong antiproliferative effects in various cancer cell lines. Notably, studies have shown that these compounds can induce apoptosis in leukemia cells through mechanisms involving cell cycle arrest and DNA fragmentation. The potency of these compounds varies based on structural modifications and the presence of electron-donating groups.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | A549 | 7.0 | Apoptosis |
| 5f | PC-3 | 20.3 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. For instance, it exhibits significant activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml for certain derivatives.
Case Studies
- Study on Anticancer Activity : In a study by Zvarec et al., several thiazolidinone derivatives were synthesized and tested for their anticancer properties against human leukemia cell lines. The results indicated that compounds with specific functional groups showed enhanced cytotoxicity compared to others, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Antimicrobial Evaluation : Mendgen et al. investigated the antimicrobial efficacy of various thiazolidinone derivatives against Escherichia coli and other pathogens. The study found that certain modifications significantly increased the antibacterial activity, highlighting the importance of chemical structure in determining biological effectiveness .
The mechanism by which [(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions can modulate enzyme activities or influence signaling pathways critical for cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes for [(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves three key steps: (i) formation of the thiazolidinone core, (ii) introduction of the chlorophenyl-furan moiety via Knoevenagel condensation, and (iii) functionalization of the acetic acid side chain. Reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (reflux at 80–100°C), and catalysts (e.g., piperidine for condensation) critically impact yield and purity. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. Which analytical techniques are essential for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the stereochemistry of the methylidene group (5E configuration) and confirms the thiazolidinone ring. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₉H₁₃ClN₂O₄S₂), while X-ray crystallography (using SHELX software) provides absolute configuration data .
Q. What primary biological activities have been reported for this compound?
Preclinical studies indicate antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 8.2 μM in MCF-7 breast cancer cells) via inhibition of tumor angiogenesis. The thioxo-thiazolidinone core facilitates interactions with cysteine residues in vascular endothelial growth factor (VEGF) receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using the NCI-60 panel and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, batch-to-batch purity variations (>95% vs. <90%) can significantly alter dose-response curves .
Q. What strategies optimize the compound’s bioavailability without compromising its anticancer activity?
Structural modifications such as replacing the acetic acid group with a methyl ester prodrug improve membrane permeability (logP increases from 2.1 to 3.4). However, this reduces water solubility, requiring nanoformulation (e.g., PEGylated liposomes) to maintain efficacy. SAR studies show that the 4-chlorophenyl group is critical for VEGF inhibition; altering it to 4-fluorophenyl decreases potency by 40% .
Q. Which computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with VEGF receptors. The thioxo group forms hydrogen bonds with Arg726, while the furan ring engages in π-π stacking with Phe794. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (ICH guidelines) reveal degradation pathways:
- Photolysis : 15% degradation after 48 hours under UV light (λ = 254 nm).
- Hydrolysis : pH-dependent; stable at pH 5–7 (t₁/₂ > 30 days) but degrades rapidly at pH > 8 (t₁/₂ = 6 days).
- Thermal stability : Decomposes above 150°C, with DSC showing an exothermic peak at 162°C .
Methodological Guidance
Q. What experimental designs validate the compound’s mechanism of action in vitro?
- Transcriptomics : RNA-seq to identify VEGF pathway downregulation.
- Western blotting : Confirm reduced phosphorylation of VEGFR2 (Tyr1175).
- Cell cycle analysis : Flow cytometry to assess G1/S arrest in treated cells .
Q. How to troubleshoot low yields during scale-up synthesis?
- Continuous flow reactors : Mitigate exothermic side reactions (e.g., dimerization of the furan intermediate).
- Inline purification : Use scavenger resins (e.g., QuadraPure™) to remove unreacted 4-chlorophenylfuran-2-carbaldehyde.
- Process analytical technology (PAT) : Monitor reaction progress via FTIR to optimize endpoint determination .
Q. What are best practices for crystallographic data refinement?
Use SHELXL for high-resolution data (d-spacing < 1.0 Å) and Olex2 for visualization. Address twinning issues by reindexing with CELL_NOW. For poor-quality crystals, optimize growth conditions using microbatch under oil (MBUC) with 20% PEG 3350 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
